![molecular formula C18H19N3OS B2839512 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 2034327-38-1](/img/structure/B2839512.png)
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyrazole and is known for its unique properties that make it suitable for various applications.
Scientific Research Applications
Heterocyclic Synthesis and Mechanistic Insights
- An innovative reaction involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrates ANRORC rearrangement and N-formylation, contributing to the synthesis of complex heterocycles (Ledenyova et al., 2018).
- The reactivity of benzo[b]thiophen-2-yl-hydrazonoesters toward various nitrogen nucleophiles yields a diverse range of heterocyclic compounds, showcasing the versatility of thiophene derivatives in synthesizing novel pyrazole and pyrazolopyrimidine derivatives (Mohareb et al., 2004).
Crystal Structure and Molecular Analysis
- The crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been determined, highlighting the importance of N-H⋯O and C-H⋯O hydrogen bond interactions in stabilizing the molecular structure, which is vital for designing compounds with desired physical and chemical properties (Prabhuswamy et al., 2016).
Biological Activities and Potential Applications
- A green synthesis approach for thiophenyl pyrazoles and isoxazoles has been explored, resulting in compounds exhibiting significant antibacterial and antifungal activities. This underscores the potential of thiophene derivatives in developing new antimicrobial agents (Sowmya et al., 2018).
- The synthesis and evaluation of pyrazolopyridines for their antioxidant, antitumor, and antimicrobial activities reveal the therapeutic potential of pyrazoline derivatives, highlighting the importance of structural modification in enhancing biological efficacy (El‐Borai et al., 2013).
Mechanism of Action
Target of Action
It is known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the compound may interact with a range of targets involved in these biological processes.
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it is likely that multiple pathways are affected .
Result of Action
Given the range of biological activities associated with thiophene derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13-17(15-6-4-3-5-7-15)14(2)21(20-13)10-9-19-18(22)16-8-11-23-12-16/h3-8,11-12H,9-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTZWWQEXNCNCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CSC=C2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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